molecular formula C15H20BrN B14596034 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- CAS No. 61589-02-4

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-

Katalognummer: B14596034
CAS-Nummer: 61589-02-4
Molekulargewicht: 294.23 g/mol
InChI-Schlüssel: JXOOZYYBTQWWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. The presence of a bromophenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific catalysts. For instance, the reaction of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles under controlled conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The bromophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it may act on GABAA receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61589-02-4

Molekularformel

C15H20BrN

Molekulargewicht

294.23 g/mol

IUPAC-Name

2-(4-bromophenyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C15H20BrN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2

InChI-Schlüssel

JXOOZYYBTQWWLI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.